

# Physicochemical Properties of Ethyl 1-aminocyclohexanecarboxylate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 1-aminocyclohexanecarboxylate*

Cat. No.: *B168046*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Ethyl 1-aminocyclohexanecarboxylate**, a cyclic amino acid ester of interest in medicinal chemistry and drug development. The information presented herein is intended to support research and development activities by providing key data on its chemical and physical characteristics, along with detailed experimental protocols and conceptual workflows.

## Core Physicochemical Data

The known physicochemical properties of **Ethyl 1-aminocyclohexanecarboxylate** (CAS No: 1664-34-2) are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	171.24 g/mol	<a href="#">[1]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[2]</a>
Density	1.028 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	110 °C at 15 Torr	<a href="#">[1]</a>
Melting Point	Data not available in cited literature	
Flash Point	96.8 °C	<a href="#">[1]</a>
Refractive Index	1.472	<a href="#">[1]</a>
Vapor Pressure	0.0682 mmHg at 25°C	<a href="#">[1]</a>
Solubility	Soluble in organic solvents such as ethanol and ether; limited solubility in water. <a href="#">[2]</a> Quantitative data not available in cited literature.	
LogP (Octanol-Water Partition Coefficient)	1.2	<a href="#">[1]</a>
pKa	Data not available in cited literature	
Polar Surface Area	52.32 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[1]</a>
Rotatable Bond Count	3	<a href="#">[1]</a>

## Experimental Protocols

Detailed experimental procedures for determining the key physicochemical properties of **Ethyl 1-aminocyclohexanecarboxylate** are outlined below. These protocols are based on standard laboratory methodologies for organic compounds and amino acid derivatives.

## Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline substances, this transition occurs over a narrow temperature range. The melting point is a critical indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Spatula

Procedure:

- Ensure the sample of **Ethyl 1-aminocyclohexanecarboxylate** is in a finely powdered, dry state.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

- Record the temperature at which the last solid crystal melts (the end of the melting range).
- Repeat the measurement at least twice and report the average melting point range.

## Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant ( $K_a$ ) and is a measure of the strength of an acid. For **Ethyl 1-aminocyclohexanecarboxylate**, the pKa of the amino group is of primary interest. Potentiometric titration is a common method for its determination.

Apparatus:

- pH meter with a combination glass electrode
- Burette (25 mL or 50 mL)
- Magnetic stirrer and stir bar
- Beaker (100 mL)
- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Deionized water

Procedure:

- Accurately weigh a sample of **Ethyl 1-aminocyclohexanecarboxylate** and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
- Begin stirring the solution gently.
- Titrate the solution with the standardized HCl solution, adding the titrant in small, known increments (e.g., 0.1-0.5 mL).

- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- To determine the pKa of the conjugate acid of the amine, titrate a separate sample with the standardized NaOH solution.
- Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.
- The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the titration curve.

## Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

- Scintillation vials or test tubes with caps
- Analytical balance
- Vortex mixer or shaker bath
- Centrifuge
- Spectrophotometer or HPLC system for quantification

Procedure for Quantitative Solubility:

- Add an excess amount of **Ethyl 1-aminocyclohexanecarboxylate** to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, ether).
- Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the vials to pellet the undissolved solid.

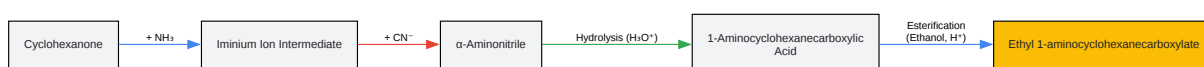
- Carefully withdraw a known volume of the supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of the dissolved **Ethyl 1-aminocyclohexanecarboxylate** using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard curve.
- Calculate the solubility in units such as mg/mL or mol/L.

## Conceptual Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a conceptual synthesis workflow for **Ethyl 1-aminocyclohexanecarboxylate** and a plausible signaling pathway based on its structural similarity to known neuroactive compounds.

### Synthesis Workflow

A common method for the synthesis of  $\alpha$ -amino acids is the Strecker synthesis. This workflow conceptualizes the synthesis of **Ethyl 1-aminocyclohexanecarboxylate** starting from cyclohexanone.

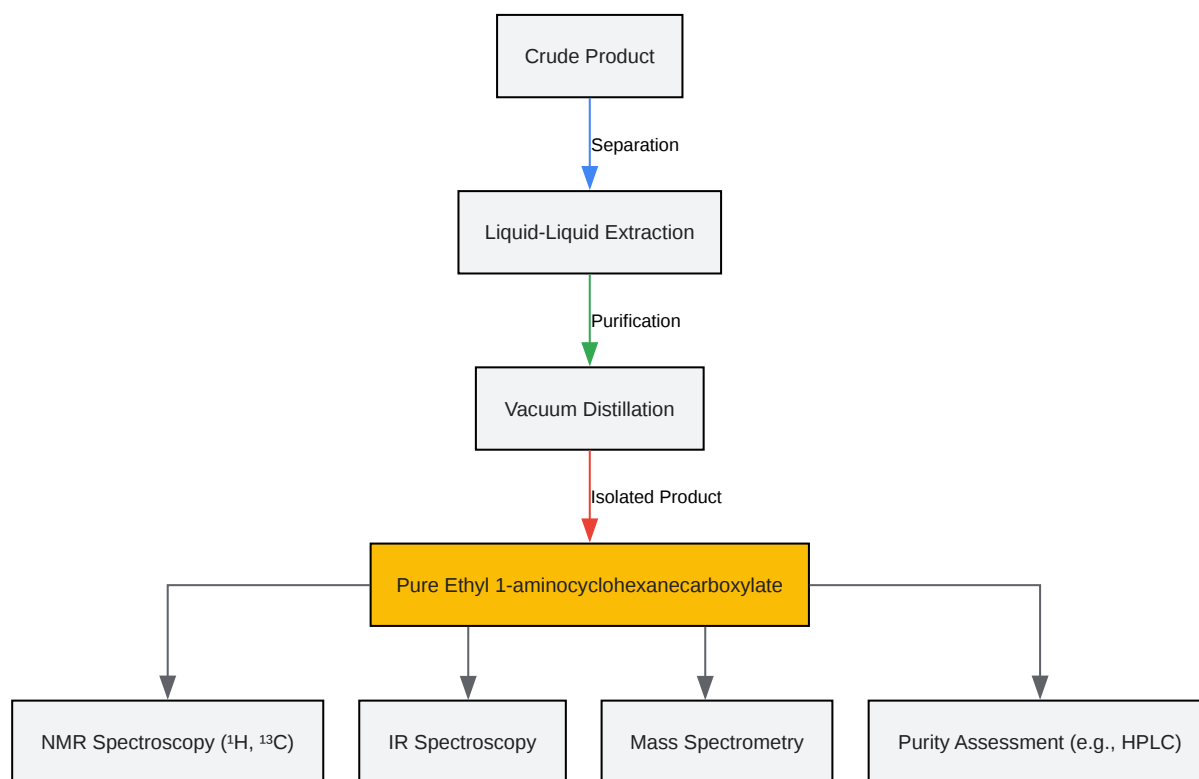


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Caption: Conceptual Strecker synthesis workflow for **Ethyl 1-aminocyclohexanecarboxylate**.

### Purification and Analysis Workflow

Following synthesis, the crude product requires purification and subsequent analytical characterization to confirm its identity and purity.

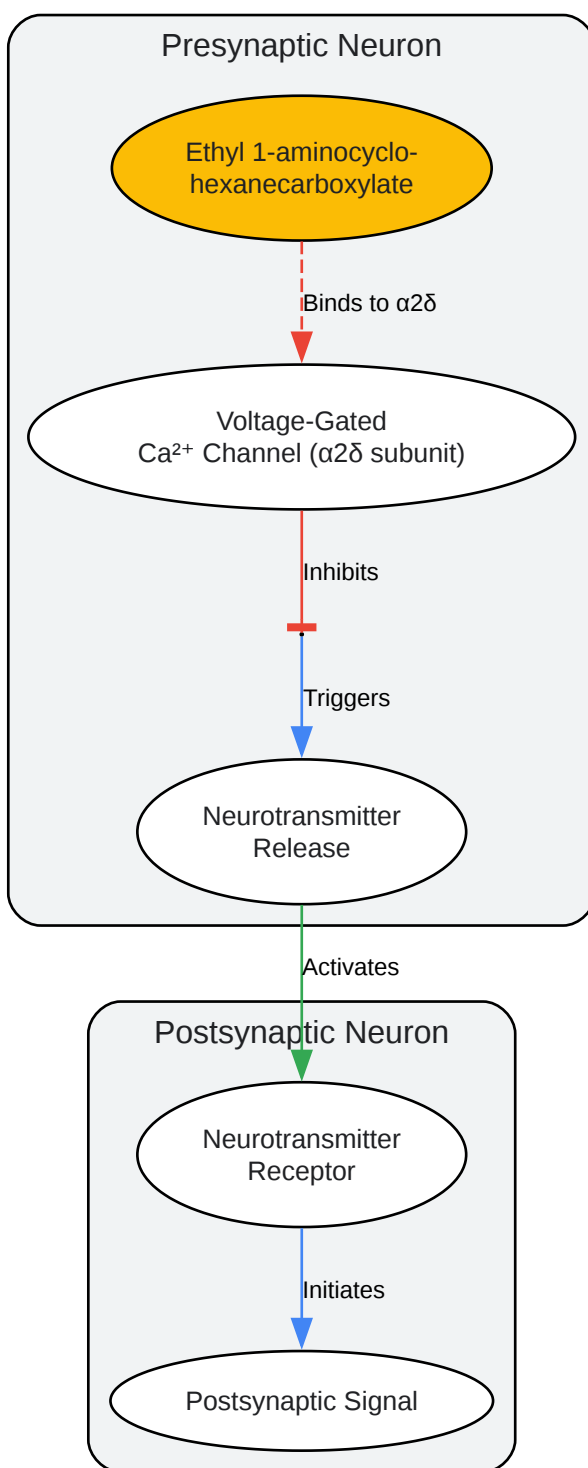


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Caption: General workflow for the purification and analysis of the target compound.

## Plausible Signaling Pathway

Given the structural similarity of **Ethyl 1-aminocyclohexanecarboxylate** to gabapentinoids, a plausible mechanism of action could involve the modulation of neuronal signaling. The following diagram illustrates a hypothetical pathway.



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